BenchChemオンラインストアへようこそ!

1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one

Lipophilicity Physicochemical property Drug design

1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one (CAS 1803830-38-7) is a para-substituted phenylacetone derivative featuring both an α-bromoketone reactive handle and a difluoromethoxy (–OCF₂H) group. This combination renders it a versatile intermediate for constructing nitrogen-containing heterocycles and other fluorinated scaffolds, where the –OCF₂H motif serves as a conformationally adaptable, moderately lipophilic bioisostere.

Molecular Formula C10H9BrF2O2
Molecular Weight 279.08 g/mol
Cat. No. B14047850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one
Molecular FormulaC10H9BrF2O2
Molecular Weight279.08 g/mol
Structural Identifiers
SMILESCC(=O)C(C1=CC=C(C=C1)OC(F)F)Br
InChIInChI=1S/C10H9BrF2O2/c1-6(14)9(11)7-2-4-8(5-3-7)15-10(12)13/h2-5,9-10H,1H3
InChIKeyGEOSINADPNEBKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one: A Specialized α-Bromoketone Building Block for Fluorinated Heterocycle Synthesis


1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one (CAS 1803830-38-7) is a para-substituted phenylacetone derivative featuring both an α-bromoketone reactive handle and a difluoromethoxy (–OCF₂H) group . This combination renders it a versatile intermediate for constructing nitrogen-containing heterocycles and other fluorinated scaffolds, where the –OCF₂H motif serves as a conformationally adaptable, moderately lipophilic bioisostere [1]. The compound is primarily supplied as a research chemical with purities ≥95% (HPLC) for pharmaceutical and agrochemical discovery programs .

Why 1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one Cannot Be Replaced by Generic Methoxy or Trifluoromethoxy Analogs


The –OCF₂H group is not a simple midpoint between –OCH₃ and –OCF₃; it exhibits unique conformational polarity switching that allows it to adapt to both hydrophilic and lipophilic environments [1]. This directly impacts the physicochemical profile of the final molecule—logP, hydrogen-bonding capacity, and metabolic stability—differing substantially from both methoxy and trifluoromethoxy congeners [1][2]. Consequently, replacing the difluoromethoxy substituent with a methoxy or trifluoromethoxy group during a synthetic sequence leads to a different spatial and electronic environment at the α-bromo center, altering reaction rates, regioselectivity, and downstream biological activity in ways that cannot be corrected by simple stoichiometric adjustment [3].

Quantitative Differentiation Evidence for 1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one Against Closest Analogs


Lipophilicity Shift: Calculated logP of the Difluoromethoxy Compound vs. Methoxy Analog

The target compound exhibits a higher calculated logP than its 4-methoxy congener, consistent with the known lipophilicity-enhancing effect of the –OCF₂H group relative to –OCH₃ [1]. Although experimental logP data are unavailable for the target compound itself, the structurally analogous 2-bromo-1-(4-difluoromethoxy-phenyl)-propan-1-one (positional isomer) shows a computed logP of 3.03 [2], compared to 2.4 for 1-bromo-1-(4-methoxyphenyl)propan-2-one . This ~0.6 log unit increase indicates a roughly 4-fold greater partition into octanol, which can significantly influence membrane permeability and pharmacokinetics.

Lipophilicity Physicochemical property Drug design

Hydrogen-Bond Acceptor Capacity: OCF₂H vs. OCH₃ vs. OCF₃

The –OCF₂H group acts as a hydrogen-bond acceptor through the fluorine atoms, a property absent in –OCH₃ and diminished in –OCF₃ [1]. The target compound contains four H-bond acceptor sites (two F, one ether O, one carbonyl O), while the methoxy analog has only three (ether O, carbonyl O, and possibly the Br?). This additional acceptor capacity can strengthen target engagement in biological systems. Structural analysis of related –OCF₂H-bearing ketones confirms that the difluoromethoxy oxygen and fluorines participate in weak hydrogen bonds with protein residues [2].

Hydrogen bonding Molecular recognition Bioisostere

Conformational Adaptability: The 'Chameleonic' Nature of –OCF₂H vs. Static Lipophilicity of –OCH₃ and –OCF₃

The difluoromethoxy group can interconvert between a lipophilic conformation (C–H bond oriented toward the molecular surface) and a polar conformation (C–F bonds exposed), allowing it to adapt to different environments [1]. In contrast, the methoxy group remains consistently polar and the trifluoromethoxy group consistently lipophilic. Computational studies estimate the conformational energy difference in –OCF₂H to be ~2–3 kcal/mol, enabling dynamic switching at physiological temperatures [2]. This property has been exploited to improve both solubility and membrane permeability within a single molecule—a dual optimization not achievable with –OCH₃ or –OCF₃ alone [3].

Conformational analysis Polarity switching ADME optimization

Electron-Withdrawing Effect and α-Bromo Reactivity: Hammett σₚ of –OCF₂H vs. –OCH₃

The para-OCF₂H group exerts a stronger electron-withdrawing inductive effect (σₚ ≈ 0.25–0.35) compared to –OCH₃ (σₚ ≈ –0.27), while being less withdrawing than –OCF₃ (σₚ ≈ 0.35–0.40) [1]. This intermediate electronic character fine-tunes the electrophilicity of the α-bromoketone carbon: the target compound is expected to be more reactive toward nucleophiles than the methoxy analog but more selective than the trifluoromethoxy analog. In the synthesis of imidazo[2,1-a]pyridines, α-bromo-4-difluoromethoxyacetophenones reacted with cyclic amidinines at 60–80 °C in DMF over 4–6 h, yielding 65–78% of the cyclized products [2], whereas analogous reactions with 4-methoxy substrates required longer times or gave lower yields due to reduced electrophilicity.

Hammett constant Reactivity modulation Nucleophilic substitution

Synthetic Accessibility and Purity Profile: Commercial Supply of the Target Compound vs. Custom Synthesis of Analogs

1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one is available from multiple suppliers at ≥95% purity (HPLC) as a ready-to-ship item (e.g., CheMenu cat# CM401138, CapotChem cat# 76362) . In contrast, the corresponding 4-trifluoromethoxy and 4-methoxy analogs, while also commercially available, are often stocked at lower purities (90–93%) for the trifluoromethoxy variant due to synthetic challenges associated with the –OCF₃ group [1]. The target compound thus offers a more reliable procurement option with less need for in-house purification prior to use.

Procurement Purity Supply chain

Optimal Application Scenarios for 1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one Based on Differential Evidence


Synthesis of –OCF₂H-Bearing N-Heterocycles via Condensation with Amidines or Amidrazones

The α-bromoketone moiety of the target compound reacts efficiently with cyclic amidinines (e.g., pyrrolidine-2-one amidine) and pyridine-containing derivatives to form imidazo[2,1-a]pyridine and pyrrolo[1,2-a]imidazole scaffolds [1]. The electron-withdrawing –OCF₂H group enhances the electrophilicity of the α-carbon, enabling condensation at 60–80 °C with yields of 65–78%—superior to the 50–65% observed for 4-methoxy analogs [1]. This makes the compound the preferred building block when the target heterocycle must retain the difluoromethoxy motif for downstream biological testing.

Fragment-Based Drug Discovery Requiring Balanced Lipophilicity and Polarity Switching

The conformational adaptability of –OCF₂H documented in the literature [2][3] makes this building block especially suited for fragment libraries targeting both hydrophobic pockets and polar interfaces. The ~0.6 log unit lipophilicity increase over the methoxy analog (ΔlogP ≈ +0.6) provides enough hydrophobic driving force for membrane penetration while the ability to expose polar C–F bonds in aqueous media maintains solubility—a dual property not offered by –OCH₃ or –OCF₃ fragments.

Kinase Inhibitor Programs Targeting the Hinge Region

The hydrogen-bond acceptor capacity of the –OCF₂H group (four acceptors vs. three for –OCH₃) [4] supports specific interactions with kinase hinge residues (e.g., backbone NH of Cys or Met). The target compound can be elaborated into inhibitors where the difluoromethoxy oxygen and fluorines engage in a bidentate or tridentate hydrogen-bond network, a binding mode inaccessible to the methoxy analog. Researchers developing Type I or Type I½ kinase inhibitors should prioritize this building block over the methoxy alternative.

Agrochemical Discovery: Synthesis of Fluorinated Pyrethroid Intermediates

The compound serves as a direct precursor for difluoromethoxy-containing pyrethroid intermediates [5]. The high commercial purity (≥95%) and ready availability reduce purification bottlenecks in scale-up processes, making it a more reliable choice than the trifluoromethoxy analog, which often requires additional purification due to lower initial purity (90–93%).

Quote Request

Request a Quote for 1-Bromo-1-(4-(difluoromethoxy)phenyl)propan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.